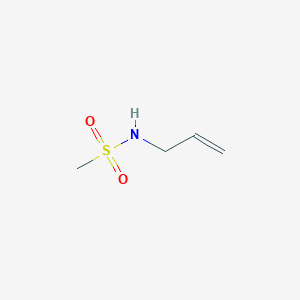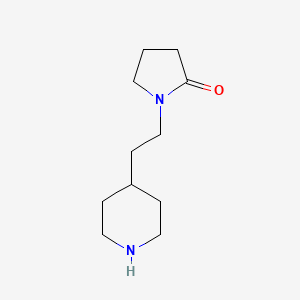![molecular formula C8H7F3N4 B1275221 4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺 CAS No. 832740-69-9](/img/structure/B1275221.png)
4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (4M6TFPP) is an organic compound that is used in a variety of scientific and industrial applications. It is a derivative of pyrazolo[3,4-b]pyridine, an aromatic heterocyclic compound consisting of two nitrogen atoms and three carbon atoms. 4M6TFPP is used in synthetic organic chemistry for the preparation of a range of compounds including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines.
科学研究应用
抗癌药物合成
Chavva等人(2013年)进行的研究专注于合成这种化合物的新型烷基酰胺官能化衍生物,用于潜在的抗癌应用。这些衍生物在微摩尔浓度下对多种癌细胞系表现出有希望的生物活性,包括肺癌、乳腺癌、前列腺癌和宫颈癌(Chavva et al., 2013)。
吡唑吡啶衍生物的合成
Rateb(2014年)的另一项研究中,使用4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺合成了各种吡唑吡啶衍生物。这些衍生物在不同化学反应中具有潜在应用,并可能用于新药物的开发(Rateb, 2014)。
细胞毒活性研究
Kurumurthy等人(2014年)从这种化合物出发合成了1,2,3-三唑标记的吡唑并[3,4-b]吡啶衍生物。这些衍生物被筛选用于对抗各种人类癌细胞系的细胞毒活性,鉴定出具有显著活性的化合物(Kurumurthy et al., 2014)。
抗菌和抗生物膜活性
Nagender等人(2014年)探索了从4-甲基-6-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺合成新型吡唑并[3,4-b]吡啶和嘧啶官能化的1,2,3-三唑衍生物。这些化合物对各种病原体和癌细胞系表现出有希望的抗菌、抗生物膜和细胞毒活性(Nagender et al., 2014)。
离子液体中的高效合成
Shi等人(2010年)报告了使用离子液体方法合成3-甲基-1,4,6-三芳基-1H-吡唑并[3,4-b]吡啶的方法。这种方法突出了更容易的收尾工作、更温和的反应条件和环境友好性的好处(Shi et al., 2010)。
作用机制
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which share structural similarities with the compound , act by inhibiting the electron transport in mitochondrial complex i .
Biochemical Pathways
Given the potential target of action, it’s plausible that this compound could affect pathways related to energy production in cells, specifically those involving mitochondrial function .
Result of Action
Based on the potential mode of action, it could be inferred that the compound might disrupt energy production within cells, leading to potential cytotoxic effects .
未来方向
生化分析
Biochemical Properties
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity.
Cellular Effects
The effects of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of a target enzyme by binding to its active site, preventing substrate access. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular stress, or tissue damage. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For example, it may influence the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it may affect the levels of key metabolites, such as ATP, NADH, and pyruvate, thereby altering cellular energy balance.
Transport and Distribution
The transport and distribution of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding.
属性
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLRUMJLPRWXLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405837 |
Source


|
| Record name | 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-69-9 |
Source


|
| Record name | 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)




![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)




